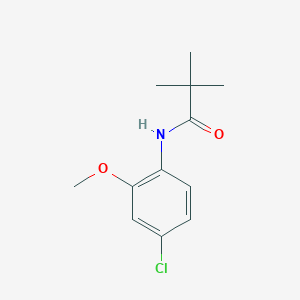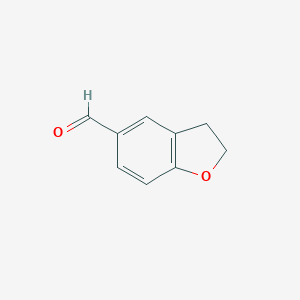
2,3-Dihydrobenzofuran-5-carboxaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dihydrobenzofuran derivatives, including compounds similar to 2,3-Dihydrobenzofuran-5-carboxaldehyde, has been explored through various chemical reactions. For instance, rhodium(II)-catalyzed tandem reactions of 2-triazole-benzaldehydes and 2-triazole-alkylaryl ketones have been developed for the synthesis of dihydroisobenzofuran and indanone derivatives, showcasing the compound's versatility in synthesis pathways (Shen et al., 2014). Similarly, organozinc reagents have been utilized in enantioselective addition to 2-alkynyl benzaldehydes, followed by regioselective cyclization, to form chiral 1,3-dihydroisobenzofurans (Chai et al., 2008).
Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-5-carboxaldehyde and its derivatives is characterized by the presence of a dihydrobenzofuran core, which contributes to its unique chemical properties. The structural analysis often involves computational and spectroscopic methods to elucidate the arrangement of atoms and the electronic configuration, which are crucial for understanding its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Dihydrobenzofuran derivatives are known to participate in a variety of chemical reactions, thanks to their reactive functional groups. For example, N-heterocyclic carbene-catalyzed reactions have been employed for the stereoselective synthesis of polyhydroxylated spiro- and fused indenones, showcasing the compound's reactivity and the influence of catalyst structure on the reaction outcome (Cheng et al., 2011).
Wissenschaftliche Forschungsanwendungen
Grundlegende Informationen
“2,3-Dihydrobenzofuran-5-carboxaldehyd” ist ein kondensiertes organisches Molekül, bei dem Benzol mit einem Dihydrofuranring kondensiert ist . Es hat eine Summenformel von C9H8O2 und ein Molekulargewicht von 148,16 .
Biochemisches Reagenz
Diese Verbindung ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für die lebenswissenschaftliche Forschung verwendet werden kann .
Synthese von privilegierten Gerüsten
Es wurde für die Synthese eines privilegierten Gerüsts 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-on verwendet, das für die Synthese von Ramelteon verwendet wird, einem Medikament zur Behandlung von Schlaflosigkeit .
Antitumoraktivitäten
Einige substituierte Benzofurane haben dramatische Antitumoraktivitäten gezeigt. Zum Beispiel wurde festgestellt, dass eine Verbindung (die in der Studie als Verbindung 36 bezeichnet wird) signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen hat .
Antivirale Aktivitäten
Benzofuranverbindungen, einschließlich this compound, haben starke antivirale Aktivitäten gezeigt .
Antibakterielle Aktivitäten
Benzofuranverbindungen haben auch starke antibakterielle Aktivitäten gezeigt .
Antioxidative Aktivitäten
Diese Verbindungen haben antioxidative Aktivitäten gezeigt, die helfen können, den Körper vor Schäden zu schützen, die durch schädliche Moleküle verursacht werden, die als freie Radikale bezeichnet werden .
Antitumoraktivitäten
Benzofuranverbindungen haben starke Antitumoraktivitäten gezeigt .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVDBDZSOJGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204300 | |
| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55745-70-5 | |
| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55745-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrobenzofuran-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)

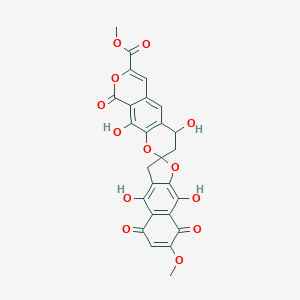

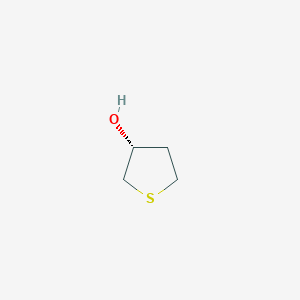
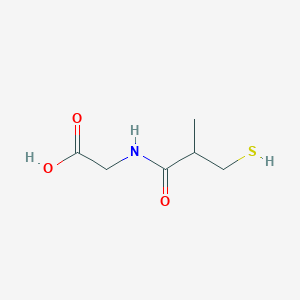

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
